(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chiral compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl and methylamine groups. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a trifluoromethylated precursor can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include catalytic processes and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethyl and methylamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrrolidine compounds .
Scientific Research Applications
(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
- (S)-N-methyl-1-(trifluoromethyl)pyrrolidin-2-amine
- (S)-N-methyl-1-(trifluoromethyl)pyrrolidin-4-amine
- (S)-N-methyl-1-(difluoromethyl)pyrrolidin-3-amine .
Uniqueness
(S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the specific positioning of the trifluoromethyl group and the chiral center, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C6H11F3N2 |
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Molecular Weight |
168.16 g/mol |
IUPAC Name |
(3S)-N-methyl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H11F3N2/c1-10-5-2-3-11(4-5)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
NDDNXCTZJSCXRW-YFKPBYRVSA-N |
Isomeric SMILES |
CN[C@H]1CCN(C1)C(F)(F)F |
Canonical SMILES |
CNC1CCN(C1)C(F)(F)F |
Origin of Product |
United States |
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